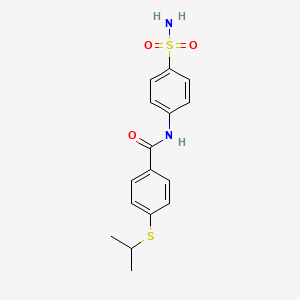

4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

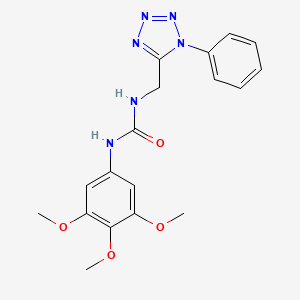

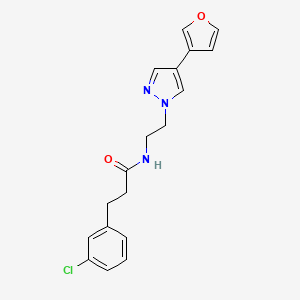

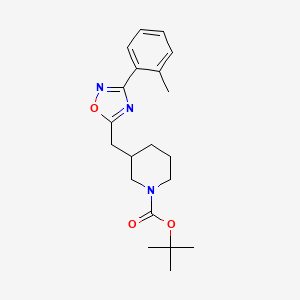

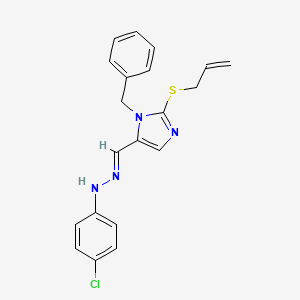

“4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide” is a complex organic compound. It contains an isopropylthio group, a sulfamoylphenyl group, and a benzamide group . These functional groups suggest that this compound might have interesting chemical properties and potential applications, especially in the field of medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, imine derivatives can be obtained by condensation of sulfanilamide with substituted aromatic aldehydes .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzamide group might undergo hydrolysis, and the isopropylthio group might participate in substitution reactions .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

A study by Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamide compounds, including 4-amino-N-(4-sulfamoylphenyl)benzamide, and investigated their inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. The compounds showed high affinity for these isoforms, with inhibition constants in the nanomolar range, suggesting potential applications in treating conditions where carbonic anhydrase is a therapeutic target (Ulus et al., 2013).

Antiproliferative Effects in Cancer

Rotili et al. (2012) explored the antiproliferative effects of benzamide and anilide derivatives, including those related to 4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide, in cancer cells and cancer stem cells. These compounds showed significant apoptosis induction and potent antiproliferative agents, particularly against colorectal carcinoma and glioblastoma multiforme cancer stem cells (Rotili et al., 2012).

Synthesis and Biological Evaluation

Angapelly et al. (2018) synthesized 4-sulfamoylphenyl/sulfocoumarin benzamides and evaluated their inhibition profiles against human carbonic anhydrase isoforms. These compounds selectively inhibited certain isoforms in the nanomolar range, highlighting their potential as targeted inhibitors for treating diseases associated with specific carbonic anhydrase isoforms (Angapelly et al., 2018).

Corrosion Inhibition

Tezcan et al. (2018) studied a new sulphur-containing Schiff base (4-((thiophene-2-ylmethylene)amino)benzamide) on mild steel corrosion inhibition in HCl solution. The compound showed high inhibition efficiency, suggesting its potential as a corrosion inhibitor in industrial applications (Tezcan et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-propan-2-ylsulfanyl-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-11H,1-2H3,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONMDGVQZMLZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)

![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)

![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)

![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)

![N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)

![5-(2-chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2753747.png)